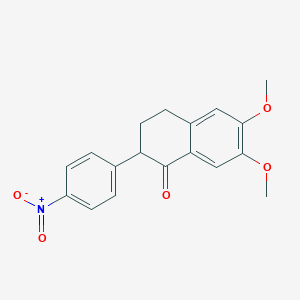
6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by its unique structural features, including methoxy groups at the 6 and 7 positions, a nitrophenyl group at the 2 position, and a dihydronaphthalenone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions
Formation of the Naphthalenone Core: The initial step often involves the cyclization of a suitable precursor, such as a substituted benzaldehyde, under acidic or basic conditions to form the naphthalenone structure.
Nitration: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy groups, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects depends on its interaction with molecular targets. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-tetralone: Lacks the nitrophenyl group but shares the methoxy-substituted naphthalenone core.
2-(4-Nitrophenyl)-1-tetralone: Contains the nitrophenyl group but lacks the methoxy groups.
6,7-Dimethoxy-2-phenyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a phenyl group instead of a nitrophenyl group.
Uniqueness
6,7-Dimethoxy-2-(4-nitrophenyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to the combination of methoxy and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination allows for diverse applications in synthetic chemistry and biomedical research, making it a valuable compound for further study.
Properties
Molecular Formula |
C18H17NO5 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
6,7-dimethoxy-2-(4-nitrophenyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C18H17NO5/c1-23-16-9-12-5-8-14(18(20)15(12)10-17(16)24-2)11-3-6-13(7-4-11)19(21)22/h3-4,6-7,9-10,14H,5,8H2,1-2H3 |
InChI Key |
UBLKHOCZOUCQDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCC(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


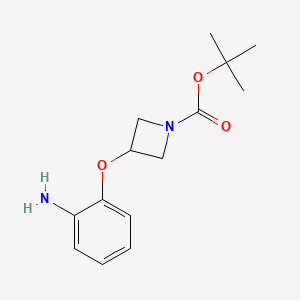




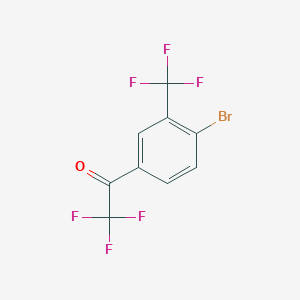

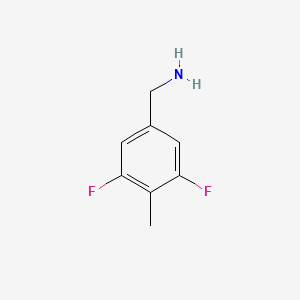
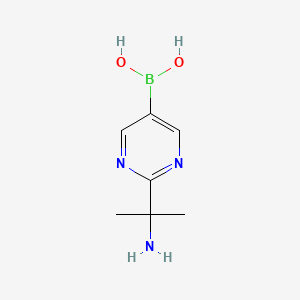
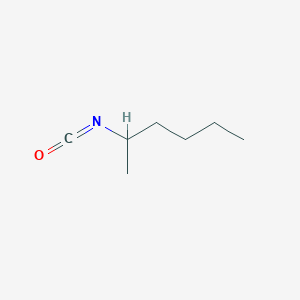

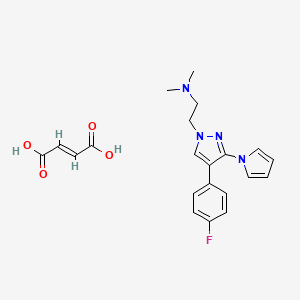
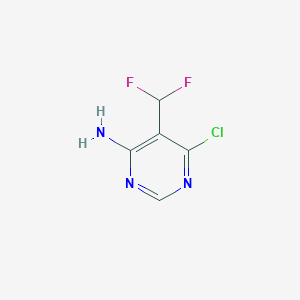
![2,2'-[Ethane-1,2-diylbis(azanediylpropane-1,2-diyl)]bis(5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione)](/img/structure/B12082712.png)
